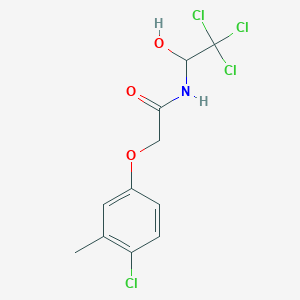

2-(4-chloro-3-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chloro-3-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, also known as fenoxaprop-p-ethyl, is a herbicide widely used in agriculture to control grassy weeds. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides and is classified as a selective herbicide. Fenoxaprop-p-ethyl has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mécanisme D'action

Fenoxaprop-p-ethyl acts by inhibiting ACC, which catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. This inhibition leads to the accumulation of malonyl-CoA, which in turn inhibits fatty acid synthesis. As a result, the plant is unable to produce sufficient fatty acids for membrane synthesis and energy storage, leading to growth inhibition and ultimately death.

Biochemical and Physiological Effects:

Fenoxaprop-p-ethyl has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of fatty acids and membrane lipids, leading to growth inhibition and chlorosis. It also induces oxidative stress and the accumulation of reactive oxygen species (ROS), which can damage cellular components and lead to cell death. Fenoxaprop-p-ethyl has also been shown to affect the expression of genes involved in stress response and defense mechanisms.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide-ethyl in lab experiments is its well-defined mechanism of action and selectivity for grassy weeds. This makes it a useful tool for studying the biochemistry and physiology of plants and for developing new herbicides. However, 2-(4-chloro-3-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide-ethyl has some limitations, including its toxicity to non-target organisms and its potential to accumulate in the environment.

Orientations Futures

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide-ethyl. One area of interest is the development of new herbicides with improved selectivity and efficacy. Another area of research is the study of the molecular mechanisms underlying the toxicity and environmental fate of 2-(4-chloro-3-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide-ethyl. Finally, there is a need for more research on the potential health effects of 2-(4-chloro-3-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide-ethyl on humans and animals.

Méthodes De Synthèse

Fenoxaprop-p-ethyl is synthesized through a multi-step process starting from 4-chloro-3-methylphenol. The synthesis involves the conversion of 4-chloro-3-methylphenol to 4-chloro-3-methylphenol ether, followed by reaction with 2,2,2-trichloro-1-hydroxyethane to form 2-(4-chloro-3-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. The final product is obtained through purification and crystallization.

Applications De Recherche Scientifique

Fenoxaprop-p-ethyl has been used in scientific research to study the mechanism of action of AOPP herbicides. It has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, leading to the accumulation of malonyl-CoA and the inhibition of fatty acid synthesis. Fenoxaprop-p-ethyl has also been used to study the structure-activity relationship of AOPP herbicides and to develop new herbicides with improved selectivity and efficacy.

Propriétés

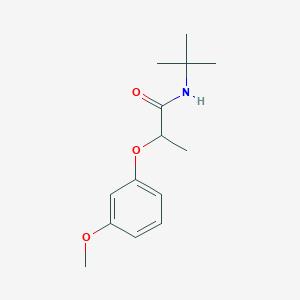

Formule moléculaire |

C11H11Cl4NO3 |

|---|---|

Poids moléculaire |

347 g/mol |

Nom IUPAC |

2-(4-chloro-3-methylphenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |

InChI |

InChI=1S/C11H11Cl4NO3/c1-6-4-7(2-3-8(6)12)19-5-9(17)16-10(18)11(13,14)15/h2-4,10,18H,5H2,1H3,(H,16,17) |

Clé InChI |

VDNSPGOHRLODGU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC(C(Cl)(Cl)Cl)O)Cl |

SMILES canonique |

CC1=C(C=CC(=C1)OCC(=O)NC(C(Cl)(Cl)Cl)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)

![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B241088.png)

![3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B241101.png)

![N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B241102.png)

![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B241107.png)

![2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241108.png)